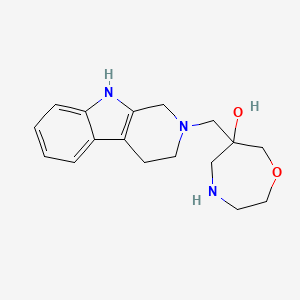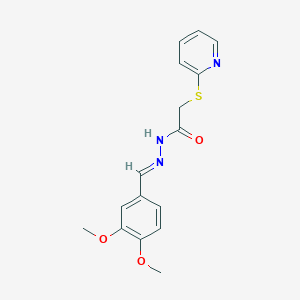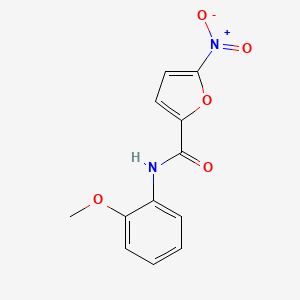![molecular formula C21H18N2O5 B5550606 4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)
4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furyl and phenyl compounds often involves condensation reactions. For instance, the Stobbe condensation has been utilized to cyclize methoxycarbonyl compounds into benzofuran derivatives, a reaction relevant to the synthesis of compounds structurally similar to 4-(5-{2-[(4-Methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid (Abdel‐Wahhab & El-Assal, 1968). This process highlights the complexity and specificity required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be intricately determined through X-ray crystallography. For example, 2-methoxy-benzoic acid derivatives have been characterized, revealing specific bond lengths and angles that suggest conjugation within the molecular structure, which is crucial for understanding the compound's reactivity and properties (Zhao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their molecular structure. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, phenomena that are crucial for understanding the chemical behavior of this compound and similar compounds (Baul et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are directly tied to the compound's molecular structure. For example, the crystalline structures of alkoxy-benzoic acids provide insights into their melting points and solubility, which are essential for practical applications. The arrangement of molecules within the crystal lattice can affect how these compounds interact with solvents and at what temperatures they transition between phases (Raffo et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity and reactivity towards specific reagents, are influenced by the electronic structure of the molecule. Studies on compounds with methoxy and furyl groups indicate that substitutions on the benzene ring can significantly affect the compound's acidity and reactivity. This is pertinent for understanding the behavior of this compound in various chemical contexts (Manap, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The Stobbe condensation process has been utilized to cyclize specific furan-based compounds into benzofuran derivatives, illustrating the compound's relevance in organic synthesis and the formation of complex molecular structures (Abdel‐Wahhab & El-Assal, 1968). Similar methodologies have been explored to synthesize various benzofuran derivatives with potential pharmaceutical applications (Abdel‐Wahhab & El-Rayyes, 1972).
Co-crystallization and Polymorphism
- Co-crystallization studies involving benzoic acid derivatives with N-containing bases have shown the formation of different polymorphs and twinning in crystal structures, highlighting the importance of these compounds in understanding molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).
Liquid Crystalline Properties
- Research on supramolecular liquid crystalline complexes formed by hydrogen bonding between rod-like benzoates and benzoic acids has revealed the formation of enantiotropic nematic phases over a broad temperature range. This indicates the potential application of such compounds in the development of new liquid crystal materials with tunable properties (Alaasar & Tschierske, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[5-[(E)-[[2-(4-methoxyphenyl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-27-17-8-2-14(3-9-17)12-20(24)23-22-13-18-10-11-19(28-18)15-4-6-16(7-5-15)21(25)26/h2-11,13H,12H2,1H3,(H,23,24)(H,25,26)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXIJHVPTUOITC-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyphenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5550535.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5550539.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-furoyl)-1,4-diazepane](/img/structure/B5550541.png)
![4-methyl-2-{2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethoxy}pyrimidine](/img/structure/B5550545.png)
![4-bromo-2-[1,2,4]triazolo[4,3-a]quinolin-1-ylphenol](/img/structure/B5550550.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5550585.png)
![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)
